molecular formula C8H8OS B11763719 5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde

5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde

Cat. No.: B11763719
M. Wt: 152.22 g/mol
InChI Key: UDKGPHUZUJMDOV-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde: is a heterocyclic compound featuring a thiophene ring fused with a cyclopentane ring and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, followed by cyclization . Another approach involves the treatment of 3,4-bis(chloromethyl)-2,5-dimethylthiophene with methyl phenyl sulfonyl acetate .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The exact pathways and molecular targets can vary based on the specific derivative or application .

Comparison with Similar Compounds

  • 5,6-Dihydro-4H-cyclopenta[b]thiophene-1-carbaldehyde
  • 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
  • Cyclopenta[c]thiophene-4-one

Comparison: Compared to similar compounds, 5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde is unique due to its specific fusion of a thiophene ring with a cyclopentane ring and the presence of an aldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .

Properties

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]thiophene-3-carbaldehyde

InChI

InChI=1S/C8H8OS/c9-4-8-7-3-1-2-6(7)5-10-8/h4-5H,1-3H2

InChI Key

UDKGPHUZUJMDOV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CSC(=C2C1)C=O

Origin of Product

United States

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